N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
This compound is a pyrazine derivative. Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms opposite each other. They are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that this compound might undergo would depend on the exact positions of the methoxyphenyl groups and the pyrrolo group in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be predicted to some extent based on the compound’s structure, but accurate values usually require experimental determination .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : Hassan, Hafez, and Osman (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing the potential for cancer research applications (Hassan, Hafez, & Osman, 2014).
Antibacterial Activity : Aghekyan et al. (2020) synthesized novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and investigated their antibacterial activity. These findings contribute to understanding the compound's potential in antibacterial drug development (Aghekyan et al., 2020).
Biological Studies
Antimicrobial and Antifungal Activities : Othman and Hussein (2020) synthesized novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, testing their antimicrobial bioactivity against various bacterial strains and fungi. This demonstrates the compound's relevance in antimicrobial research (Othman & Hussein, 2020).
Antimicrobial and Growth Inhibition : El-Wahab et al. (2006) studied pyrazine-2-substituted carboxamide derivatives for their antimicrobial activities and ability to inhibit the growth of Leuconostoc mesenteroides, indicating their potential in food preservation and antimicrobial applications (El-Wahab et al., 2006).
Structural Studies
Hydrogen Bonding Patterns : Wardell et al. (2008) analyzed the molecular and supramolecular structures of N-arylpyrazinecarboxamides, focusing on hydrogen bonding patterns. This research is crucial for understanding the compound's properties and interactions at a molecular level (Wardell et al., 2008).
Polymorphic Modifications : Shishkina et al. (2018) discovered polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties. This contributes to the understanding of the compound's crystallographic and pharmaceutical properties (Shishkina et al., 2018).
Medicinal Chemistry and Drug Design
Cytotoxicity and Anticancer Derivatives : Bu et al. (2002) prepared pyrazolo[3,4,5-kl]acridines and studied their cytotoxicity in various cell lines, highlighting the potential of these compounds in cancer treatment (Bu et al., 2002).
Antidepressant Activities : Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives and evaluated their antidepressant activities, demonstrating the compound's relevance in developing new antidepressant drugs (Palaska et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-17-11-9-16(10-12-17)21-19-7-5-13-24(19)14-15-25(21)22(26)23-18-6-3-4-8-20(18)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQMJXHTPLPULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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